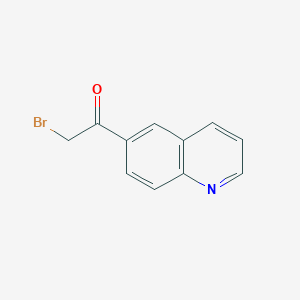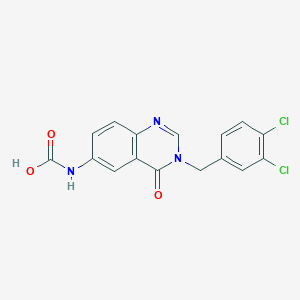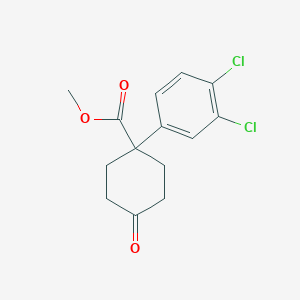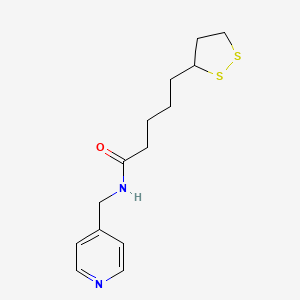
beta-D-galactosyl-N-(dodecanoyl)sphingosine
説明
Beta-D-galactosyl-N-(dodecanoyl)sphingosine (beta-D-GalNAc-dodecanoylsphingosine, GDS) is a sphingolipid that has been studied for its potential therapeutic applications. GDS is a glycolipid composed of a galactose sugar linked to a sphingosine backbone, with a dodecanoyl chain attached to the amine group of the sphingosine. It has been found to be involved in various biological processes, including cell adhesion, signal transduction, and apoptosis. GDS also has potential applications as a therapeutic agent, as it has been shown to be effective in treating certain types of cancer, neurodegenerative diseases, and inflammatory diseases.
科学的研究の応用
Ultrastructural Characterization in Neurodegenerative Disorders
Research on β-D-galactosyl-N-(dodecanoyl)sphingosine, commonly found in sphingolipids, has revealed its involvement in neurodegenerative disorders like Krabbe Disease (KD). KD, characterized by a deficiency of β-galactosylceramidase, leads to the accumulation of toxic substances in cells, affecting the motor system. Ultrastructural studies using models like the Twitcher mouse have shown changes in the lower motor system, providing insights into the disease's progression and supporting theories about neuronal degeneration mechanisms Cappello et al., 2016.
Molecular Arrangements in Sphingolipids
β-D-galactosyl-N-(dodecanoyl)sphingosine is a critical component of cerebrosides, essential in plasma membranes. Structural analysis reveals how these molecules arrange in bilayer formations, contributing to membrane stability and function. The unique arrangement and hydrogen-bonding networks within the polar regions of layers highlight the molecule's role in cellular structure Pascher & Sundell, 1977.
Enzyme Monitoring in Krabbe Disease
Galactosylceramidase's activity, crucial in preventing toxic buildup in Krabbe Disease, can be monitored using specific probes. This monitoring is vital for understanding disease mechanisms and developing therapeutic interventions Marques et al., 2017.
Photoactivatable Analogue for Receptor Identification
Creating photoactivatable analogs of β-D-galactosyl-N-(dodecanoyl)sphingosine derivatives allows for the identification of receptors involved in disease processes like globoid cell leukodystrophy. These analogs can be used in studies to understand the molecular targets and the pathological mechanisms of the diseases Lankalapalli et al., 2010.
作用機序
Target of Action
Beta-D-galactosyl-N-(dodecanoyl)sphingosine, also known as C12 beta-GalCer, is a type of N-acyl-beta-D-galactosylsphingosine The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
As a type of n-acyl-beta-d-galactosylsphingosine, it may interact with its targets by binding to specific receptors or enzymes, thereby modulating their function .
Biochemical Pathways
As a type of N-acyl-beta-D-galactosylsphingosine, it may be involved in various cellular processes, including signal transduction, cell growth, and differentiation .
Result of Action
As a type of N-acyl-beta-D-galactosylsphingosine, it may have various effects on cellular functions, including cell growth, differentiation, and signal transduction .
生化学分析
Biochemical Properties
Beta-D-galactosyl-N-(dodecanoyl)sphingosine is crucial in biochemical reactions, particularly in the metabolism of sphingolipids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is beta-galactosidase, which catalyzes the hydrolysis of the glycosidic bond in this compound, releasing the galactose moiety. This interaction is essential for the degradation and recycling of sphingolipids in the cell .
Cellular Effects
This compound influences various cellular processes. It plays a role in cell signaling pathways, particularly those involving sphingolipid metabolism. This compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by influencing the balance of sphingolipids and other lipids within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to beta-galactosidase, facilitating the hydrolysis of the glycosidic bond. This binding interaction is crucial for the compound’s role in sphingolipid metabolism. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term studies have demonstrated that prolonged exposure to this compound can result in alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy metabolism. At high doses, this compound can have toxic effects, leading to cellular dysfunction and adverse outcomes. Threshold effects have been observed, where a certain dosage level results in significant changes in cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It interacts with enzymes such as beta-galactosidase and ceramidase, which are crucial for the breakdown and recycling of sphingolipids. These interactions affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound to different cellular compartments, ensuring its proper localization and function. The transport and distribution of this compound are essential for its role in cellular metabolism and signaling .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the lysosomes and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications that guide the compound to its appropriate destination. The subcellular localization of this compound is crucial for its activity and function within the cell .
特性
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H69NO8/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(28-44-36-35(43)34(42)33(41)31(27-38)45-36)37-32(40)26-24-22-20-17-12-10-8-6-4-2/h23,25,29-31,33-36,38-39,41-43H,3-22,24,26-28H2,1-2H3,(H,37,40)/b25-23+/t29-,30+,31+,33-,34-,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCYEZLMOLRFAN-XSXRAWBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H69NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione](/img/structure/B1513268.png)
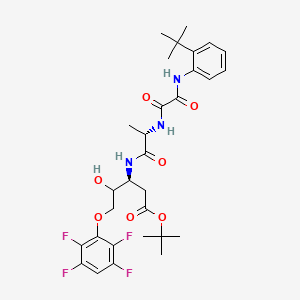
![(2S)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1513287.png)
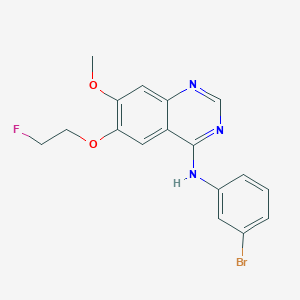
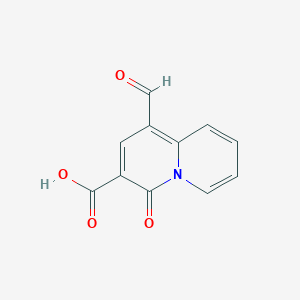

![8-Iodo-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1513307.png)
![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1513318.png)
